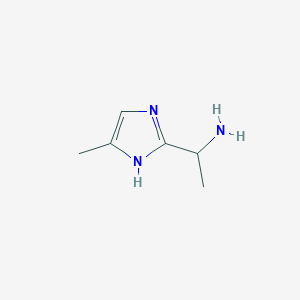
1-(6-Methylpyridazin-3-yl)piperidin-3-amine
Overview
Description
“1-(6-Methylpyridazin-3-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 1251074-23-3 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 1-(6-methyl-3-pyridazinyl)-3-piperidinylamine . It is used in scientific research and its unique structure enables diverse applications, ranging from drug discovery to catalysis.
Molecular Structure Analysis
The InChI code for “1-(6-Methylpyridazin-3-yl)piperidin-3-amine” is 1S/C10H16N4/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Drug Discovery
1-(6-Methylpyridazin-3-yl)piperidin-3-amine: is a compound with potential applications in drug discovery due to its piperidine structure, which is a common motif in pharmaceuticals . Piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties. This compound could be used as a building block in the synthesis of molecules with potential therapeutic effects.
Catalysis
In the field of catalysis, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine may serve as a ligand or a structural component in the development of new catalysts. Its unique structure could facilitate the creation of catalysts that are more efficient, selective, or stable under various reaction conditions.
Material Science
The compound’s molecular framework could be valuable in material science, particularly in the design of organic electronic materials or as a precursor for conductive polymers. Its nitrogen-containing heterocyclic ring might contribute to electron-rich properties, making it suitable for such applications.
Biochemistry
In biochemistry, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine could be utilized in enzyme inhibition studies or as a moiety in the design of probes for biological systems . It may interact with biological macromolecules, providing insights into their function or aiding in the development of new biochemical assays.
Pharmacology
This compound could be explored for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) within biological systems . Understanding these properties is crucial for the development of new drugs and therapeutic agents.
Organic Synthesis
1-(6-Methylpyridazin-3-yl)piperidin-3-amine: can be employed in organic synthesis as an intermediate or a reactant in the construction of complex organic molecules . Its reactivity with various functional groups makes it a versatile compound for synthetic chemists.
Analytical Chemistry
The compound may have applications in analytical chemistry, particularly in the development of new analytical methods or reagents . It could be used to detect or quantify other substances due to its potential reactivity and specificity.
Environmental Science
Lastly, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine could be studied for its environmental impact, such as its biodegradability or potential as an environmental contaminant . Research in this area could lead to better management practices for chemicals and their derivatives.
Mechanism of Action
The mechanism of action of “1-(6-Methylpyridazin-3-yl)piperidin-3-amine” is not specified in the available resources. Its mechanism of action would depend on its specific application, particularly in the context of drug discovery.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRVMLGTGBLTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)
![1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1455220.png)





![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)




![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)